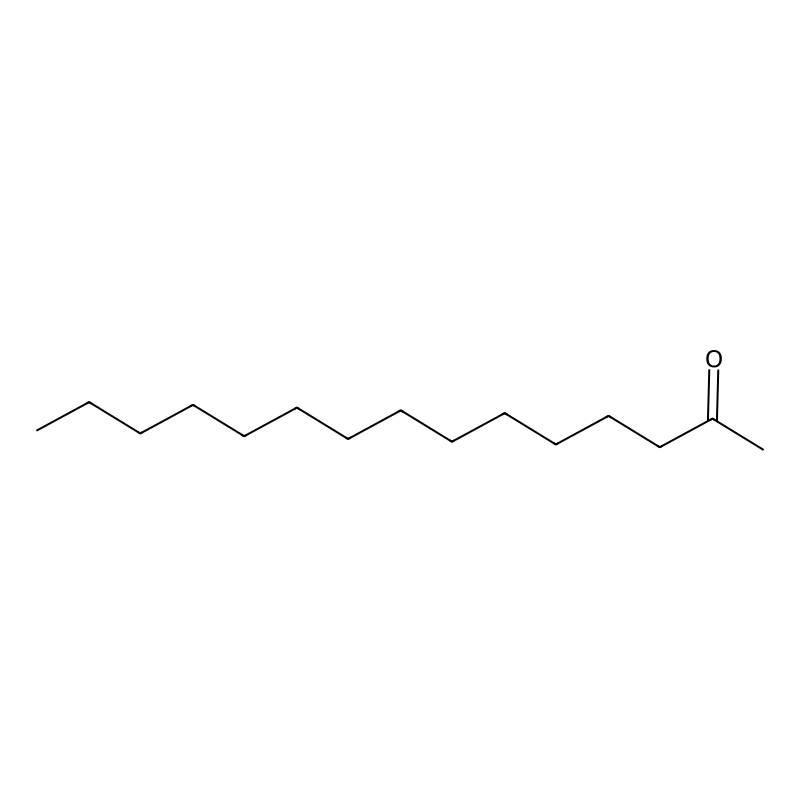

2-Pentadecanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fundamental Chemical and Physical Properties

Table 1: Core Chemical Identification and Physicochemical Properties of 2-Pentadecanone [1] [2]

| Property Category | Specification / Value |

|---|---|

| IUPAC Name | Pentadecan-2-one |

| Common Synonyms | Methyl tridecyl ketone; FEMA 3724 [1] |

| HMDB ID | HMDB0031081 [1] |

| CAS Registry Number | 2345-28-0 [1] [2] |

| Chemical Formula | C15H30O [1] |

| Average Molecular Weight | 226.40 g/mol [1] |

| Monoisotopic Mass | 226.2297 Da [1] |

| Physical State | Colorless white solid [1] [2] |

| Melting Point | 39 °C [1] |

| Boiling Point | 293 - 294 °C @ 760 mmHg [1] [2] |

| Predicted LogP | 6.26 [1] |

| Water Solubility | 0.47 mg/L @ 25 °C (est.) [1] |

| Flavor/Odor Profile | Fatty, spicy, floral, with notes of fresh jasmine and celery [2] |

Biological Activities and Research Applications

This compound exhibits a range of bioactivities explored in various research contexts, from insect behavior control to potential therapeutic applications.

Table 2: Documented and Potential Bioactivities of this compound

| Research Context / System | Observed/Predicted Activity | Key Findings & Mechanism | Citation |

|---|---|---|---|

| Red Imported Fire Ant (RIFA) | Attractant (to minor workers) | Identified as EAD-active; minor workers spent significantly more time in the compound's odor field. | [3] |

| Locust Odorant Binding | High-affinity ligand | Fluorescence binding assays showed strong interaction with LmigOBP1; molecular docking identified Asn74 as a key binding residue. | [4] |

| Mycobacterium tuberculosis | Potential inhibitor (In-silico) | Virtual screening predicted strong binding affinity to Resuscitation-promoting factor B (RpfB), a target for eliminating dormant TB. | [5] |

| General / Other Research | Flavor/Fragrance Agent | Used in butter, cheese, meat, and fruit flavors due to its fatty, spicy, and floral profile (FEMA 3724). | [1] [2] |

Experimental Protocols and Methodologies

For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.

GC-EAD for Identifying Behaviorally Active Compounds

This protocol is used to identify semiochemicals, like the attraction of RIFA to this compound [3].

- Equipment: Gas Chromatograph (GC) equipped with a non-polar capillary column, EAD setup with amplifier, recording software, and a continuous, humidified, charcoal-filtered air-stream.

- Insect Preparation: An ant is immobilized in a custom holder, and the tips of its antennae are carefully trimmed to ensure electrical contact.

- Electrode Setup: The ant's head is placed into a recording electrode filled with saline, while a reference electrode is connected to the insect's abdomen.

- GC-EAD Run: The sample (e.g., plant essential oil) is injected into the GC. The effluent from the GC column is split, with one lead going to the GC detector (FID or MS) and the other, through a heated transfer line, to the antenna placed in the air-stream.

- Data Analysis: Simultaneous signals from the GC and the antenna (EAD) are recorded. Peaks that appear on both chromatograms indicate compounds that the insect's antenna can detect electrophysiologically (EAD-active). These are candidates for behavioral testing.

Fluorescence Competitive Binding Assay

This method determines the binding affinity of this compound to odorant-binding proteins, as demonstrated with LmigOBP1 from locusts [4].

- Reagents: Purified OBP (e.g., LmigOBP1), fluorescent probe 1-NPN (1-N-phenylnaphthylamine), this compound, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Saturation Binding: A fixed concentration of OBP is titrated with increasing concentrations of 1-NPN. The fluorescence intensity (excitation 337 nm, emission 400-460 nm) is measured after each addition. The dissociation constant (KD) for the 1-NPN/OBP complex is calculated.

- Competitive Binding: The 1-NPN concentration is fixed at its KD value, and a fixed concentration of OBP is titrated with increasing concentrations of the competitor, this compound.

- Data Analysis: The decrease in fluorescence intensity as this compound displaces 1-NPN is measured. The IC50 (concentration of competitor that displaces 50% of 1-NPN) is determined, and the inhibition constant (Ki) for this compound is calculated.

Virtual Screening for Drug Discovery

This computational protocol was used to identify this compound as a potential inhibitor of RpfB in M. tuberculosis [5].

- Software: Molecular Operating Environment (MOE) or similar molecular docking software.

- Protein Preparation: The 3D crystal structure of the target protein (e.g., RpfB, PDB ID: 4EMN) is obtained. Water molecules and original ligands are removed. The protein structure is protonated and energy-minimized using the software's default parameters.

- Active Site Definition: The binding pocket is defined using the software's "Site Finder" tool, often based on the location of a co-crystallized ligand or known catalytic residues.

- Ligand Preparation: A library of compounds (e.g., 131 metabolites from Gymnema sylvestre) is drawn or collected. Their 3D structures are energy-minimized.

- Molecular Docking: The ligand database is docked into the defined active site of the target protein. The docking poses are scored based on binding affinity.

- Validation & Analysis: The docking protocol is validated by re-docking the native ligand and calculating the RMSD. Compounds with high binding affinities are selected for further analysis, including drug-likeness and toxicity prediction using tools like SwissADME and ProTox-II.

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the microbial biosynthetic pathway for methyl ketones like this compound and a generalized experimental workflow for its study.

Diagram 1: Biosynthesis of this compound via the β-oxidation pathway in engineered microbes like S. cerevisiae [6].

Diagram 2: Generalized workflow for this compound research, from discovery to application.

Drug-Likeness and Toxicity Profiling

For a compound to be considered a viable drug candidate, its physicochemical and toxicological properties must be evaluated.

- Drug-Likeness Analysis: In a study screening 131 plant metabolites, hits with binding affinity superior to standard drugs were found to have zero violations of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability [5]. This suggests that this compound, with a molecular weight of 226.40 g/mol [1], fits within the key parameters for drug-likeness.

- Toxicity Prediction: Computational analyses (e.g., using ProTox-2/3 servers) of similar natural product hits have shown that some top compounds are devoid of predicted toxicity and do not adversely affect human proteins [5]. However, it is critical to evaluate each candidate individually, as other pharmacologically potent natural compounds like Rotenolone can exhibit significant predicted toxicity (LD₅₀ = 4 mg/kg), classified as Toxicity Class I [7].

References

- 1. Showing metabocard for this compound (HMDB0031081) [hmdb.ca]

- 2. This compound, 2345-28-0 [thegoodscentscompany.com]

- 3. Study on behavioral preferences, electrophysiological ... [sciencedirect.com]

- 4. Binding specificity of locust odorant binding protein and its ... [sciencedirect.com]

- 5. Computer-aided identification of Mycobacterium tuberculosis ... [pmc.ncbi.nlm.nih.gov]

- 6. Dual β-oxidation pathway and transcription factor ... [sciencedirect.com]

- 7. In-silico investigation on drug likeness, toxicity and ... [sciencedirect.com]

Chemical and Physical Properties

The table below summarizes the key identifiers and physical properties of 2-pentadecanone, which is a white to almost white solid at room temperature with a floral, spicy odor [1] [2].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 2345-28-0 [3] [1] [2] |

| IUPAC Name | Pentadecan-2-one [3] |

| Other Names | Methyl tridecyl ketone [3] [1] [2] |

| Molecular Formula | C₁₅H₃₀O [3] [1] [2] |

| Molecular Weight | 226.40 g/mol [3] [1] [2] |

| Melting Point | 39.0 - 41.0 °C (lit.) [1] [2] [4] |

| Boiling Point | 293 °C (lit.) [2] [4], 162 °C/15 mmHg [1] |

| Flash Point | 113 °C (closed cup) [2] |

| Density | 0.82 (estimate) [4] |

| Purity (Available Commercially) | >95.0% to ≥98% [1] [2] |

Thermodynamic data from the NIST WebBook provides further characterization [3]:

- Enthalpy of vaporization (ΔvapH°) : 85.4 ± 1.7 kJ/mol at 298.15 K

- Enthalpy of fusion (ΔfusH) : 54.39 - 54.57 kJ/mol

- Entropy of fusion (ΔfusS) : 174.8 J/mol*K

Biological Activities and Research

Preclinical studies have revealed several promising biological activities for this compound.

Gastroprotective Effect

A 2019 study investigated the acute toxicity and gastroprotective effect of this compound in an ethanol-induced gastric ulcer model in Sprague Dawley rats [5].

- Experimental Protocol: The study followed OECD guideline 423 for acute toxicity. For the gastroprotective assay, fasted rats were pre-treated orally with either a negative control (Tween 20), a positive control (omeprazole at 20 mg/kg), or this compound (at 10 or 20 mg/kg). After one hour, gastric ulcers were induced by oral administration of 1 mL of absolute ethanol. Animals were sacrificed an hour later, and stomachs were collected for analysis [5].

- Key Findings:

- Safety: A single oral dose of 300 mg/kg showed no signs of toxicity or mortality over a 14-day observation period. Blood biochemistry and histology of liver and kidney tissues showed no significant adverse effects [5].

- Efficacy: Pre-treatment with this compound significantly reduced gastric ulcer formation. The effect was comparable to omeprazole, with inhibition percentages of 70.8% (10 mg/kg) and 88.9% (20 mg/kg) [5].

- Mechanism of Action: The gastroprotective effect is linked to antioxidant activity (significant increase in superoxide dismutase and catalase, and decrease in malondialdehyde), up-regulation of the protective protein HSP70, and down-regulation of the pro-apoptotic protein Bax [5].

The diagram below illustrates the experimental workflow and proposed mechanism for the gastroprotective effect of this compound.

Experimental workflow for evaluating this compound's gastroprotective effect in a rat model.

Antimicrobial and Nematode Attraction

Research indicates potential for this compound in antimicrobial and pest management applications.

- Antimicrobial Activity: A homolog of this compound, 3,4-epoxy-2-pentadecanone, was synthesized and showed moderate inhibitory activity against the bacterium Propionibacterium acnes with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL [6].

- Nematode Attraction: A 2025 study identified this compound as one of several ketones in bacterial volatile organic compound (BVOC) profiles that act as key attractants for the root-knot nematode Meloidogyne incognita and Caenorhabditis elegans. This suggests its potential use in developing attractants for managing parasitic nematodes in agriculture [7].

The diagram below outlines the role of this compound in nematode chemotaxis.

Proposed pathway for bacterial ketones like this compound attracting nematodes.

Potential in Drug Development

The summarized activities highlight this compound's potential as a scaffold for drug development.

| Activity | Model System | Key Findings & Proposed Mechanism | Reference |

|---|---|---|---|

| Gastroprotective | Ethanol-induced gastric ulcer in rats | Reduced ulcer area (up to 88.9% inhibition). Antioxidant (↑ SOD, CAT; ↓ MDA), cytoprotective (↑ HSP70), anti-apoptotic (↓ Bax). | [5] |

| Antimicrobial | In vitro assay vs. P. acnes | Moderate inhibition (MIC = 100 µg/mL for the 3,4-epoxy-2-pentadecanone homologue). | [6] |

| Semiochemical | M. incognita & C. elegans | Acts as a behavioral attractant via specific ketone-sensing neural pathways (AWCON neurons). | [7] |

Conclusion

This compound is a well-characterized organic compound with established uses in flavors and fragrances. Emerging preclinical evidence suggests significant potential for repurposing or using it as a lead compound in pharmaceuticals, particularly for treating gastric ulcers, and in agriculture for nematode management. However, current research is primarily at the in vivo animal model stage. Further investigation is required to fully elucidate its mechanisms of action, pharmacokinetics, and safety profile before any clinical development in humans.

References

- 1. This compound 2345-28-0 | TCI AMERICA [tcichemicals.com]

- 2. This compound = 98 , FG 2345-28-0 [sigmaaldrich.com]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. This compound | 2345-28-0 [chemicalbook.com]

- 5. Acute Toxicity and Gastroprotective Effect of 2- ... [scialert.net]

- 6. Synthesis and Antimicrobial Activity of Long-Chain 3,4- ... [pmc.ncbi.nlm.nih.gov]

- 7. An Exploration of the Chemical Signals and Neural ... [mdpi.com]

Physicochemical Properties of 2-Pentadecanone at a Glance

The table below consolidates key quantitative data for 2-Pentadecanone (CAS 2345-28-0), providing a clear overview of its characteristics.

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| Chemical Formula | C₁₅H₃₀O | - | [1] [2] |

| Molecular Weight | 226.40 | g/mol | [1] [2] |

| Melting Point | 39 | °C | Experimental [1] |

| Boiling Point | 293 - 294 | °C | @ 760 mmHg (Experimental) [1] |

| Water Solubility | 0.00019 (Predicted) | g/L | ALOGPS [1] |

| 0.00047 (Estimated) | g/L | The Good Scents Company [1] | |

| logP (Partition Coefficient) | 6.26 (Predicted) | - | ALOGPS [1] |

| 6.072 (Estimated) | - | The Good Scents Company [1] | |

| 5.277 (Calculated) | - | Crippen Method [3] | |

| logS | -6.1 | - | ALOGPS [1] |

| pKa (Strongest Acidic) | 19.64 | - | ChemAxon [1] |

| Polar Surface Area (PSA) | 17.07 | Ų | ChemAxon [1] |

Experimental Protocols for Determining Solubility and logP

For researchers aiming to validate or measure these properties, here are detailed methodologies cited in recent studies.

Shake-Flask Method for logP Determination

The shake-flask method is a classic technique for directly measuring partition coefficients. The general workflow is as follows:

Experimental workflow for logP determination.

- Principle: The compound is dissolved and partitioned between water-saturated n-octanol and n-octanol-saturated water phases. The concentration in each phase is measured after equilibration to calculate the partition ratio [4].

- Procedure:

- Saturation of Solvents: Pre-saturate n-octanol with water and vice versa by shaking the two immiscible solvents together for 24 hours before separation.

- Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.

- Equilibration: Combine the two phases in a flask and shake mechanically at a constant temperature (e.g., 25°C) for several hours to reach partitioning equilibrium.

- Separation: Allow the phases to separate completely, then carefully isolate each layer.

- Analysis: Quantify the concentration of this compound in each phase using a suitable analytical technique such as Ultra-High Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometry detection [4].

- Calculation: logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Computational Methods for logP Prediction

Computational methods are crucial for high-throughput screening in early drug discovery. The workflow for a physics-based approach is:

Computational workflow for logP prediction.

- Principle: These methods predict logP from molecular structure, often using the thermodynamic relationship between the partition coefficient and the transfer free energy of a molecule from water to n-octanol [4].

- Methodology:

- Structure Preparation: Generate or obtain a 3D molecular structure of this compound.

- Geometry Optimization: Use molecular mechanics force fields (e.g., GAFF2) to minimize the energy and obtain a stable conformation.

- Solvation Free Energy Calculation: Employ implicit solvation models like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born Surface Area) to calculate the solvation free energy in water (ΔG_water) and n-octanol (ΔG_octanol) [4].

- logP Calculation: Apply the formula: logP = (ΔG_water - ΔG_octanol) / (RT ln(10)), where R is the gas constant and T is the temperature [4].

Interpretation and Relevance in Drug Development

The data for this compound reveals several key points for researchers:

- High Lipophilicity: The consistently high predicted logP values (all >5) strongly indicate that this compound is highly lipophilic. This suggests it would readily permeate biological membranes but would also have extremely poor aqueous solubility, a common challenge in drug formulation [1] [4].

- Rule of Five Violation: With a logP value greater than 5, this compound violates one of Lipinski's Rule of Five, which is a preliminary indicator of potential poor oral bioavailability [1] [4]. This aligns with its predicted lack of "drug-likeness" in databases [1].

- Experimental Context: A recent study investigating phytochemicals from Adiantum lunulatum identified a derivative of this compound and used computational tools like SwissADME and ProTox-II to profile its properties and potential biological activity, demonstrating its relevance in natural product drug discovery [5].

References

- 1. Showing metabocard for this compound (HMDB0031081) [hmdb.ca]

- 2. Online Edition: "Specifications for Flavourings" [fao.org]

- 3. Chemical Properties of this compound (CAS 2345-28-0) [chemeo.com]

- 4. Prediction of logarithm of n-octanol-water partition ... [pmc.ncbi.nlm.nih.gov]

- 5. In-vitro Neuro-2a cytotoxicity analysis and molecular ... [pmc.ncbi.nlm.nih.gov]

2-Pentadecanone natural sources in plants

Plant Sources of 2-Pentadecanone

The following table summarizes the plant species in which this compound has been identified, along with key experimental details:

| Plant Source | Plant Family | Part Used | Extraction Solvent | Identification Method | Reference |

|---|---|---|---|---|---|

| Cestrum aurantiacum (Orange cestrum) | Solanaceae | Whole plant (dried & powdered) | Ethanol | GC-MS Analysis [1] | [1] |

This compound was isolated as part of a study investigating the anti-cancer properties of solanaceous plant extracts [1].

Experimental Protocol for Extraction and Identification

Here is the detailed methodology used to isolate and identify this compound from Cestrum aurantiacum [1]:

Experimental workflow for this compound identification.

Plant Material Collection and Preparation

- Collection: Cestrum aurantiacum was collected from Islamabad, Pakistan. The plant was identified by a botanist, and a voucher specimen was deposited for reference (Voucher #221) [1].

- Preparation: The plant material was completely dried and ground into a fine powder [1].

Extraction Protocol

- Small-Scale Extraction: One gram of plant powder was extracted with 10 mL of various solvents (hexane, chloroform, acetone, ethanol, and water) using a sonicator bath [1].

- Bioassay-Guided Selection: The ethanol extract of Cestrum aurantiacum was selected for large-scale extraction based on its superior results in preliminary anti-tumor assays (using brine shrimp, human cell lines, and Caenorhabditis elegans) [1].

- Large-Scale Extraction: The protocol was scaled up using ethanol as the solvent to produce sufficient material for compound identification [1].

Compound Identification via GC-MS

- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) was used for the definitive identification of this compound and other compounds in the extract [1].

- Process: The complex mixture was separated in the gas chromatograph, and the individual components were analyzed by the mass spectrometer. The mass spectrum of this compound was matched against reference libraries in the instrument's database for identification [1].

Key Takeaways for Researchers

- Promising Source: Cestrum aurantiacum (Solanaceae family) is a confirmed natural source of this compound.

- Efficient Extraction: The bioassay-guided fractionation strategy is an effective approach to isolate bioactive compounds like this compound.

- Optimal Workflow: The combination of ethanolic extraction followed by GC-MS analysis proved successful for the isolation and identification of this ketone.

The search results indicate that knowledge of plant sources for this compound is still emerging. Future research directions could include screening other species within the Solanaceae family or plants known to produce other methyl ketones.

References

2-Pentadecanone odor and flavor profile

Chemical Identity and Properties

The table below summarizes the core identifier and basic physical properties of 2-Pentadecanone.

| Property Type | Value |

|---|---|

| CAS Registry Number | 2345-28-0 [1] [2] [3] |

| Systematic Name | Pentadecan-2-one [1] [2] |

| Molecular Formula | C15H30O [1] [2] [3] |

| Molecular Weight | 226.40 g/mol [1] [3] [4] |

| Physical State | White to almost white solid (powder to crystal) [3] [4] |

| Melting Point | 37 °C to 41 °C [1] [3] [4] |

| Boiling Point | 293 °C to 294 °C @ 760 mmHg [1] [3] |

| Water Solubility | Insoluble in water [3] / 0.4683 mg/L @ 25°C (est) [1] |

Odor and Flavor Profile

The following table details the sensory characteristics of this compound as reported in the databases.

| Characteristic | Description |

|---|---|

| Odor Type | Floral [1] [3] |

| Odor Description | At 10.00% in dipropylene glycol: fresh jasmin, celery [1] [3]. Also described as fatty, oily, waxy, and burnt [1]. |

| Aroma Threshold | Detection: 1 to 7 ppb. Aroma at 1.0%: chemical-like, fruity green, dairy-like fatty and waxy with blueberry and cognac notes [3]. |

| Flavor Type | Fatty [1] |

| Taste Description | Fatty, spicy, floral [1]. At 50 ppm: berry, blueberry fruity, waxy fatty, hay-like green with a dairy aftertaste [3]. |

| Primary Uses | Flavoring agent to impart fatty, slightly spicy, and floral nuances in butter, cheese, meat, and various fruit flavors [1] [3]. |

Biosynthesis Pathway for Production

While not a signaling pathway, one search result [5] reviews the microbial biosynthesis of methyl ketones like this compound as promising biofuels. The diagram below outlines the core "fatty acid β-oxidation derived pathway" used in engineered microorganisms.

Microbial biosynthesis of methyl ketones via the β-oxidation pathway.

This pathway leverages fatty acyl-CoA as a primary substrate. It enters a modified β-oxidation pathway that is blocked from proceeding to completion, ultimately being converted to methyl ketones by the enzyme thioesterase [5]. Optimizing this pathway in microbes like Saccharomyces cerevisiae is a key research focus for sustainable production [5].

Information Limitations and Further Research

The search results provide foundational data but lack the depth for a full whitepaper. Key limitations include:

- No Experimental Protocols: The search results do not contain detailed methodologies for analysis or synthesis.

- Limited Recent Data: Much of the flavor and odor data comes from sources that are several years old and may not reflect the latest research.

- No Drug Development Context: The information is centered on this compound's use as a flavoring agent or biofuel precursor, with no mention of pharmacological activity or relevance to drug development.

For the detailed experimental data required by your audience, I suggest:

- Consulting Specialized Databases: Search directly in scientific literature databases like PubMed, SciFinder, or Google Scholar for recent journal articles on its analysis in specific matrices (food, botanical extracts).

- Reviewing Patents: Search for patents from flavor and fragrance companies, which often contain detailed synthesis and application methods.

- Supplier Documentation: Contact chemical suppliers like Sigma-Aldrich, TCI America, or Firmenich directly for technical data sheets (TDS) and certificates of analysis (CoA) which may contain more specific analytical data.

References

- 1. Functional use(s) - flavor and fragrance agents. Has a floral type odor ... [thegoodscentscompany.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. 2345-28-0 | CAS DataBase [chemicalbook.com]

- 4. This compound 2345-28-0 | TCI AMERICA [tcichemicals.com]

- 5. Advances in the microbial biosynthesis of methyl ketones [sciencedirect.com]

Chemical Profile of 2-Pentadecanone

The table below summarizes the core identifier and predicted physicochemical properties of 2-Pentadecanone.

| Property | Value |

|---|---|

| Common Name | This compound [1] |

| CAS Registry Number | 2345-28-0 [1] [2] [3] |

| IUPAC Name | pentadecan-2-one [1] [4] |

| Chemical Formula | C₁₅H₃₀O [1] [4] |

| Average Molecular Weight | 226.3981 g/mol [1] [4] |

| SMILES | CCCCCCCCCCCCCC(C)=O [1] |

| Class | Ketone [1] [4] |

| Water Solubility (Predicted) | 0.00019 g/L [4] |

| logP (Predicted) | 6.26 [4] |

| Bioavailability | No [4] |

| Rule of Five | No [4] |

Experimental Strategy for Pathway Elucidation

Based on current methodological approaches in biochemistry, you can investigate this compound's metabolism using transcriptomic and metabolomic techniques [5] [6]. The diagram below outlines the core workflow.

Sample Preparation and Multi-Omics Data Generation

- Sample Preparation: Expose a suitable biological model (e.g., microbial cultures, cell lines, or animal model tissues) to this compound and include appropriate control groups not exposed to the compound [5] [6].

- Transcriptomic Analysis (RNA-Seq): Isolate RNA from both test and control samples. Sequence the transcripts and perform differential gene expression analysis to identify which genes are upregulated or downregulated in response to this compound [5] [6].

- Metabolomic Analysis (LC-MS/GC-MS): Analyze the same samples using Liquid Chromatography- or Gas Chromatography-Mass Spectrometry. This identifies small molecule metabolites, capturing the metabolic footprint and potential products or intermediates resulting from this compound exposure [6].

Data Integration and Functional Validation

- Integrated Data Analysis: Combine the transcriptomic and metabolomic datasets for a joint pathway analysis. This involves mapping the differentially expressed genes and altered metabolites onto known biochemical pathways (using databases like KEGG or MetaCyc) to identify which specific pathways are significantly enriched or altered [6].

- Functional Validation: Confirm the role of candidate genes identified in the transcriptomic analysis. Use genetic techniques like CRISPR/Cas9 (for knock-out) or RNAi (for knock-down) to deplete the function of these genes in the model system. If the disruption of a specific gene leads to the accumulation of this compound or the disappearance of a predicted metabolite, it provides strong evidence for that gene's role in the metabolic pathway [5].

Research Context and Next Steps

This compound is a methyl ketone found in various foods but its biosynthesis and catabolism in biological systems are not well-established in current literature [1] [4]. Research on analogous compounds suggests potential investigative directions.

- Potential for Biosynthetic Study: this compound could be a secondary metabolite. Research on defensive compounds in beetles shows that co-option of primary metabolic pathways like valine catabolism is a common evolutionary route for synthesizing novel compounds [5]. Investigating similar primary pathways (e.g., fatty acid metabolism) is a viable starting point.

- Food and Flavor Science Context: This compound has been detected in dairy products and other foods, contributing to flavor and aroma profiles [6] [4]. Studying its formation during microbial fermentation (e.g., using Streptococcus thermophilus) can provide insights into its biosynthetic route in microbes [6].

References

- 1. Showing metabocard for this compound (HMDB0031081) [hmdb.ca]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound | CAS 2345-28-0 [scbt.com]

- 4. Showing Compound this compound (FDB003086) [foodb.ca]

- 5. The molecular mechanisms of defensive‐grade organic ... [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic and Transcriptomic-Based Characterization of ... [mdpi.com]

Comprehensive GC-MS Analysis of 2-Pentadecanone: Applications in Natural Product Research and Anti-Cancer Drug Development

Introduction to 2-Pentadecanone and Its Analytical Significance

This compound (methyl tridecyl ketone) is a straight-chain aliphatic ketone with the molecular formula C₁₅H₃₀O and molecular weight of 226.40 g/mol [1]. This compound typically presents as a white to almost white crystalline solid with a melting point range of 39-41°C and a boiling point of 293°C at atmospheric pressure (or 162°C at 15 mmHg) [2] [3]. This compound has demonstrated significant biological activity, particularly as a component of plant extracts with anti-cancer properties [4]. Recent research has identified this compound in Cestrum aurantiacum (Orange cestrum), a plant species belonging to the Solanaceae family that has been used traditionally in Ayurvedic medicine for its anti-inflammatory, antimicrobial, and potential anti-tumor properties [4].

The analysis of this compound requires sophisticated analytical techniques due to its presence in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for identifying and quantifying this compound in natural product extracts. This application note provides comprehensive protocols for the GC-MS analysis of this compound, including detailed methodologies for sample preparation, instrumental analysis, and data interpretation, specifically tailored for researchers and drug development professionals working in the field of natural product-based drug discovery.

Chemical Properties and Identification Data

Table 1: Fundamental chemical and physical properties of this compound

| Property | Value/Specification | Reference |

|---|---|---|

| Chemical Name | This compound | [1] |

| CAS Registry Number | 2345-28-0 | [1] [2] |

| Molecular Formula | C₁₅H₃₀O | [1] [2] |

| Molecular Weight | 226.40 g/mol | [1] [2] |

| Purity | >95.0% (GC) | [2] |

| Physical State | White to almost white powder to crystal | [2] |

| Melting Point | 39.0-41.0°C | [2] |

| Boiling Point | 293°C (lit.) / 162°C/15 mmHg | [2] [3] |

| Flash Point | 113°C (closed cup) | [3] |

| Synonyms | Methyl tridecyl ketone; Pentadecan-2-one | [1] [2] |

Table 2: Spectral identifiers and database references for this compound

| Identifier Type | Reference Code | Source |

|---|---|---|

| IUPAC Standard InChI | InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3 | [1] |

| IUPAC Standard InChIKey | CJPNOLIZCWDHJK-UHFFFAOYSA-N | [1] |

| PubChem Compound ID | 61303 | [5] |

| PubChem Substance ID | 87575173 | [2] |

| Reaxys Registry Number | 1764872 | [2] |

| SDBS Number | 18837 | [2] |

| MDL Number | MFCD00053712 | [2] |

GC-MS Analytical Parameters and Instrumentation

Recommended Instrumental Conditions

Table 3: Recommended GC-MS conditions for this compound analysis

| Parameter | Setting | Alternative/Notes |

|---|---|---|

| GC System | ||

| Column | Mid-polarity fused silica capillary (e.g., 35% phenyl methyl polysilphenylene-siloxane) | 30m × 0.25mm ID × 0.25μm film |

| Injection Temperature | 250°C | |

| Injection Mode | Split or splitless | Dependent on sample concentration |

| Injection Volume | 1μL | |

| Carrier Gas | Helium | Constant flow mode (1.0 mL/min) |

| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min) | Total run time: 38 min |

| MS System | ||

| Ionization Mode | Electron Impact (EI) | 70 eV |

| Ion Source Temperature | 230°C | |

| Transfer Line Temperature | 280°C | |

| Mass Range | 40-550 m/z | |

| Scan Rate | 5 scans/sec | |

| Solvent Delay | 3 minutes |

Expected Spectral Characteristics

Under electron impact ionization conditions, this compound typically produces a characteristic mass spectrum with key fragment ions that aid in its identification. The molecular ion peak [M+] should be observable at m/z 226, though it may have low abundance characteristic of aliphatic ketones. The base peak often appears at m/z 58, corresponding to the McLafferty rearrangement product (CH₃-C=O+-CH₂). Other significant fragments include m/z 43 (CH₃-C=O+), m/z 71 (C₄H₇O+), and a series of hydrocarbon fragments at m/z 57, 71, 85, and 99 in decreasing abundance. The retention time will vary based on the specific chromatographic conditions but should be consistent with a C15 aliphatic ketone of intermediate polarity.

Sample Preparation and Extraction Protocols

Plant Material Collection and Authentication

Research on this compound from Cestrum aurantiacum requires proper botanical identification and collection procedures. Specimens should be collected from their natural habitats during appropriate seasonal periods (typically spring collections have been reported) [4]. The plant material must be identified by a qualified botanist, and voucher specimens should be deposited in a recognized herbarium for future reference. In documented protocols, specimens have been collected from various regions, including Islamabad, Pakistan, with voucher specimens numbered accordingly (e.g., Voucher # 168, 221, 339) [4]. Proper permissions and licenses for plant collection must be obtained from relevant institutional and governmental authorities before proceeding with extraction.

Small-Scale Extraction Methodology

Drying and Comminution: Fresh plant material (leaves, stems, or whole plants) should be thoroughly dried at room temperature or using a food dehydrator at low temperature (not exceeding 40°C) to preserve thermolabile compounds. Once completely dried, the material should be pulverized into a fine powder using a mechanical grinder, and the resulting powder stored in airtight containers protected from light until extraction [4].

Multi-Solvent Extraction: The protocol developed by Panda et al. (as referenced in Scientific Reports) provides an effective approach for initial screening [4]. Place 1 gram of dried plant powder into separate screw-capped tubes and add 10 mL of each extraction solvent (hexane, chloroform, acetone, ethanol, and water). Sonicate the samples in a sonicator bath for 1 hour every 4 hours to enhance extraction efficiency. After extraction, concentrate 1 mL aliquots from each fraction using a centrifugal concentrator (e.g., Savant SpeedVac Concentrator 200H) [4].

Bioassay-Guided Fractionation: Based on research findings, the ethanol extract of Cestrum aurantiacum has shown the most promising results in anti-cancer activity assessments [4]. For large-scale extraction focused on this compound isolation, ethanol is recommended as the primary solvent. The concentrated extracts should be redissolved in DMSO at a concentration of 60 mg/mL for initial biological activity screening.

Bioactivity Screening Protocols

4.3.1 Brine Shrimp Lethality Assay

The brine shrimp lethality assay serves as a preliminary toxicity screen that can help identify extracts with potential bioactivity. Prepare artificial seawater by dissolving 38 g/L of sea salt in deionized water, and oxygenate for approximately 2 hours using a magnetic stirrer. Hatch Artemia salina cysts in a two-chambered container with a partitioning wall containing small holes, and collect phototropic nauplii after 48 hours [4].

Test the extracts at various concentrations by dissolving them initially in 100% DMSO as a stock solution (60 mg/mL) and then diluting with artificial seawater. Add ten phototropic nauplii to each container and maintain at room temperature for 24 hours. Count dead nauplii after 24 hours and calculate the percentage of lethality using the formula:

Percentage of Death = (Total nauplii - Alive nauplii) / Total nauplii × 100 [4]

Use artificial seawater as a negative control and a known compound (such as nicotine) as a positive control. Extracts showing significant lethality may warrant further investigation for anti-cancer properties.

4.3.2 In Vitro Cytotoxicity Assay (MTT Assay)

For more specific assessment of anti-cancer activity, the MTT assay provides a reliable measure of cell viability. Begin by thawing frozen cell lines (such as A549, Hela, and HEPG) and transferring them to a sterile falcon tube with 5 mL of cell culture medium. Examine cell density under a microscope and transfer 2 mL of cell culture to a flask containing 15 mL of Dulbecco's Modified Eagle's Medium (DMEM) [4].

Incubate the flask at 37°C for 24 hours in a 5% CO₂ incubator to allow cells to attach and develop on the flask surface. Trypsinize the cells, resuspend in complete media, and count. Dilute to 75,000 cells per mL and add 100 μL (7500 total cells) to each well of a 96-well plate. Incubate overnight, then add tested extracts the following day [4].

After treatment, add 20 μL of 5 mg/mL MTT to each well and incubate for an additional 3-4 hours. Include control wells with MTT but no cells. Measure the formazan product spectrophotometrically at 570 nm, with a reference wavelength of 630 nm. Calculate the percentage of cell viability compared to untreated controls.

Research Applications in Anti-Cancer Studies

Implementation in Cancer Research

Recent research published in Scientific Reports has revealed the significant anti-cancer potential of this compound when isolated from Cestrum aurantiacum [4]. This compound was identified as one of four key bioactive components (along with β-amyrin, cedryl acetate, and lupeol) responsible for the observed anti-tumor activity in solanaceous plant extracts. The study employed a bioassay-guided purification approach to isolate these compounds and evaluate their anti-cancer properties.

The research demonstrated that extracts containing this compound showed promising results in multiple bioactivity assessments, including brine shrimp lethality assays and in vitro cytotoxicity tests against human cancer cell lines (A549, Hela, and HEPG) [4]. The presence of this compound, along with the other identified compounds, likely contributes to the anti-tumor mechanisms of action, though the exact molecular targets and pathways require further elucidation. The ethanol extract of Cestrum aurantiacum, which contained this compound, showed particularly promising results, leading to large-scale extraction and GC-MS analysis to fully characterize the chemical profile [4].

Natural Product Drug Discovery Context

The discovery of this compound's anti-cancer properties occurs within the broader context of natural product drug discovery, where approximately 60% of current anti-cancer drugs are derived from natural plant products [4]. Specifically, the Solanaceae family represents a promising source of bioactive compounds, with over 2700 species containing various alkaloids, flavonoids, and other secondary metabolites with documented therapeutic applications in traditional medicine systems including Ayurveda, Traditional Chinese Medicine, and homeopathy [4].

Cestrum aurantiacum, the source of this compound in recent studies, has a history of use in traditional South Asian medicine, particularly Ayurveda, for its anti-inflammatory, antimicrobial, and gastrointestinal applications [4]. The traditional use of this plant for various medicinal purposes provides ethnobotanical support for its further investigation as a source of potential anti-cancer agents.

Data Analysis and Computational Tools

Advanced GC×GC–MS Data Processing

For comprehensive analysis of complex samples containing this compound, multidimensional chromatography coupled with advanced data processing tools can significantly enhance compound identification and quantification. The GcDUO software, an open-source platform implemented in R, provides specialized modules for GC×GC–MS data processing [6]. This software integrates both PARAFAC and PARAFAC2 algorithms for deconvoluting overlapping peaks and extracting pure chemical signals from complex chromatographic data.

GcDUO operates through six specialized modules: data import, region of interest (ROI) selection, deconvolution, peak annotation, data integration, and visualization [6]. The software uses an inverse watershed algorithm for ROI selection, which effectively identifies prominent peaks against the background. For qualification as a valid peak, the software typically requires that blobs contain a minimum of five points in the second column dimension and meet specified signal-to-noise ratio thresholds (e.g., s/n of 10) [6].

GC-MS Qualitative Data Analysis

For standard GC-MS data analysis, the gcms_data_analysis package (available on GitHub) provides a structured approach to managing and analyzing qualitative tables [7]. This tool automates several key processes in GC-MS data analysis, including:

- Compound identification using PubChemPy for property retrieval

- Functional group decomposition via validated fragmentation algorithms

- Calibration techniques utilizing Tanimoto similarity and molecular weight comparisons

- Comprehensive reporting with advanced visualization capabilities

The package requires specific naming conventions for sample files (e.g., "Bio-oil-foodwaste-250C_1" or "FW_2") to enable automated processing and analysis of replicates [7]. Key configuration parameters include Tanimoto similarity threshold (default 0.4) and delta molecular weight threshold (default 100) for compound matching, which can be adjusted based on analysis requirements.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for GC-MS analysis of this compound from plant material to bioactivity assessment:

Figure 1: Complete workflow for GC-MS analysis and bioactivity screening of this compound from plant extracts

Conclusion and Future Perspectives

The GC-MS analysis of this compound represents a valuable methodological approach for natural product researchers and drug development professionals investigating anti-cancer compounds from plant sources. The protocols outlined in this application note provide comprehensive guidance for the identification, quantification, and bioactivity assessment of this promising compound.

Future methodological developments will likely focus on enhancing separation efficiency through comprehensive two-dimensional GC×GC–MS and improving data processing algorithms for more accurate compound identification in complex matrices. The integration of advanced computational tools, such as the GcDUO software with its PARAFAC2 capabilities, will continue to facilitate the deconvolution of complex chromatographic data and enable more reliable identification of this compound and related compounds in natural product extracts [6].

As research progresses, further studies are needed to elucidate the specific mechanisms of action through which this compound exerts its anti-cancer effects, its potential synergistic relationships with other compounds in plant extracts, and its pharmacokinetic and toxicological profiles in preclinical models. The continued application of these GC-MS protocols will support the advancement of this compound as a potential anti-cancer agent in the drug development pipeline.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound 2345-28-0 | TCI AMERICA [tcichemicals.com]

- 3. This compound = 98 , FG 2345-28-0 [sigmaaldrich.com]

- 4. Unravelling anti-cancer properties of solanaceous extracts using... [nature.com]

- 5. This compound | C15H30O | CID 61303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GcDUO: an open-source software for GC × GC–MS data ... [pmc.ncbi.nlm.nih.gov]

- 7. Tool to analyze multiple GCMS qualitative tables [github.com]

Chemical Properties & Occurrence of 2-Pentadecanone

Table 1: Basic Physicochemical Properties of 2-Pentadecanone [1] [2]

| Property | Value / Description |

|---|---|

| IUPAC Name | Pentadecan-2-one |

| CAS Number | 2345-28-0 |

| Molecular Formula | C15H30O |

| Average Molecular Weight | 226.3981 g/mol |

| Chemical Class | Ketone |

| Melting Point | 37-41 °C |

| Boiling Point | 293 °C |

| Predicted logP | 6.26 |

| Flavor/Aroma Description | Celery, fresh, jasmin, popcorn [1] [3] |

Table 2: Documented Occurrence of this compound in Foods [1] [3]

| Food Category | Specific Foods |

|---|---|

| Grains & Cereals | Fragrant rice (popcorn flavor type), cooked rice, wheat bread, soybean |

| Fruits & Vegetables | American cranberry, feijoa fruit, quince, asparagus, cauliflower |

| Dairy Products | Milk and milk products, various cheeses |

| Oils & Others | Hop, coconut oil |

Generalized Analytical Protocol for this compound Quantification

The following protocol is a synthesis of methods used in recent food science research for profiling volatile compounds, adapted specifically for ketones like this compound.

Sample Preparation

- Homogenization: For solid foods (e.g., rice, meat), grind the sample into a fine, uniform powder using a laboratory blender. For chilled meat analysis, this is often done under refrigerated conditions to prevent sample degradation [4].

- Extraction of Volatiles: Use Headspace Solid-Phase Microextraction (HS-SPME) for optimal results [3].

- Procedure: Weigh 2.0 g of the prepared sample into a glass vial. Add internal standard if required. Seal the vial with a cap.

- Incubation: Place the vial in a heating block at a defined temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

- Adsorption: Insert and expose a SPME fiber (common coatings include DVB/CAR/PDMS) to the vial's headspace for a further 30 minutes at 80°C to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

After extraction, analyze the sample using GC-MS with parameters similar to those used in food volatile studies [4] [3].

GC Conditions:

- Injector: Operated in splitless mode.

- Injector Temperature: 250°C (to ensure complete desorption of analytes from the SPME fiber).

- Carrier Gas: Helium, constant flow (e.g., 1.5 mL/min).

- Column: A mid-polarity column is recommended, such as a DB-WAX (30 m × 0.25 mm × 0.25 µm) or equivalent.

- Oven Program: Initial temperature 40°C (hold for 5 min), then ramp to 230°C at a rate of 7°C/min, with a final hold time.

MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Ion Source Temperature: 230°C.

- Acquisition Mode: Full scan (e.g., m/z 35-400) for untargeted profiling, or Selected Ion Monitoring (SIM) for more sensitive and specific quantification of target analytes like this compound.

Identification and Quantification

- Identification: Identify this compound by comparing its Retention Index (RI) and mass spectrum with those of an authentic analytical standard [2] using the NIST mass spectral library [3].

- Quantification:

- Calibration: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.

- Quantitative Report: Since a defined external standard method is not detailed in the available literature, report the results as relative content (e.g., peak area percentage of the total ion chromatogram) or, if using an internal standard, as µg/kg of sample [4].

The workflow below summarizes the key steps of this protocol:

Application in Food Research

The primary application for quantifying this compound is in food flavoromics. For instance, research has identified it as one of the characteristic flavor compounds responsible for the "popcorn flavor" in certain varieties of fragrant rice, alongside other compounds like 2-acetyl-1-pyrroline (2-AP) [3]. Such profiling is crucial for understanding the link between chemical composition and sensory quality, which can inform breeding programs and quality control in the food industry.

Important Notes & Limitations

- Method Adaptation Required: The protocol above is a composite based on general food volatile analysis. Parameters like temperature, time, and column type may need optimization for specific sample matrices.

- Quantification Method: The available search results do not provide a fully validated quantitative method for this compound. For accurate quantification, you must develop and validate a method using a pure commercial standard [2].

- Advanced Techniques: For complex matrices, more advanced pre-concentration techniques like HiSorb-TD (High-capacity sorptive extraction-thermal desorption) can be used, which offer higher sensitivity and a larger capacity compared to SPME [4].

References

- 1. Showing Compound 2 - Pentadecanone (FDB003086) - FooDB [foodb.ca]

- 2. - 2 standard 2345-28-0 Pentadecanone analytical [sigmaaldrich.com]

- 3. Characteristic Flavor Compounds and Functional Components of... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Discrimination of Volatile ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 2-Pentadecanone Gastroprotective Effects

Introduction and Background

Gastric ulcer disease represents a significant global health challenge, affecting approximately 4 million individuals worldwide annually with concerning mortality rates of 10-40%. This condition is characterized by destruction of gastric mucosa resulting from an imbalance between aggressive factors (such as gastric acid, pepsin, and reactive oxygen species) and defensive factors (including mucus secretion, bicarbonate, and prostaglandins). Current pharmacological treatments like proton pump inhibitors and H2 receptor antagonists, while effective, are associated with concerning side effects including arrhythmias and hematopoietic changes, necessitating the development of novel therapeutic agents with improved safety profiles [1].

2-Pentadecanone (C₁₅H₃₀O), a ketone bioactive compound, has emerged as a promising gastroprotective candidate based on recent scientific investigations. This compound has been identified as a major constituent in various medicinal plants including Labisia pumila, Humulus lupulus, and Cocos nucifera, and has been traditionally associated with wound healing properties [1]. Previous research has documented its antibacterial, anti-inflammatory, and skin wound healing effects, suggesting potential for internal wound healing applications such as gastric ulcer treatment [1]. The compound's structural analogs (specifically 6,10,14-trimethyl-2-pentadecanone) found in plants like Peganum harmala and Eclipta alba have demonstrated significant antioxidant capacity, further supporting its therapeutic potential for oxidative stress-related conditions like gastric ulceration [1].

Mechanisms of Action

Molecular Pathways

The gastroprotective effects of this compound are mediated through multiple synergistic pathways that target key pathological processes in gastric ulcer development. The compound demonstrates significant antioxidant properties by enhancing the activity of crucial endogenous antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) while reducing lipid peroxidation as measured by decreased malondialdehyde (MDA) production in gastric tissue homogenates [1]. This redox modulation helps counteract the oxidative damage induced by ethanol and other ulcerogenic agents on gastric mucosal membranes.

Cytoprotective Protein Regulation: this compound administration demonstrates upregulation of HSP70 (Heat Shock Protein 70), a crucial cytoprotective chaperone protein that facilitates proper protein folding and cellular stress response in gastric mucosal cells. Concurrently, it promotes downregulation of Bax protein, a key pro-apoptotic factor in the mitochondrial pathway of programmed cell death [1]. This dual modulation of stress response and apoptotic pathways significantly enhances gastric mucosal cell survival under injurious conditions.

Inflammatory Mediator Modulation: Research indicates that this compound influences the sphingosine-1-phosphate signaling pathway, which plays a pivotal role in maintaining endothelial barrier function and regulating inflammatory responses in gastrointestinal tissue [2]. This mechanism is particularly relevant for maintaining gastrointestinal integrity during inflammatory challenges.

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its gastroprotective effects:

Figure 1: Molecular Mechanisms of this compound Gastroprotective Action

Experimental Protocols

Acute Toxicity Assessment

The safety profile of this compound must be established prior to efficacy evaluation using the OECD Guideline 423 framework for acute oral toxicity testing [1]. The following protocol details the standardized approach:

Animal Model Preparation: Utilize healthy male Sprague Dawley rats (150-200 g) maintained under controlled conditions (25°C, 12 h light/dark cycle) with free access to water and standard pellet diet. Following an overnight fasting period (with continued water access), administer a single oral dose of 300 mg/kg this compound to the treatment group (n=6), while the control group receives 5% Tween 20 vehicle (5 mL/kg) [1].

Observation and Monitoring: Conduct intensive clinical observations for the first 8 hours post-administration, followed by twice-daily monitoring for 14 consecutive days. Document all behavioral changes, mortality, morbidity signs, and physical abnormalities. On day 14, collect blood samples for comprehensive biochemical analysis and harvest liver and kidney tissues for histological examination following euthanasia via ketamine/xylazine overdose (300/30 mg/kg) [1].

Biochemical and Histological Analysis: Evaluate hepatic function parameters (ALP, ALT, GGT, AST, total protein) and renal function markers (creatinine, urea) using standardized automated analyzers. Process organ tissues through 10% neutral buffered formalin fixation, paraffin embedding, sectioning at 5μm thickness, and hematoxylin and eosin staining for microscopic assessment by a blinded pathologist [1].

Ethanol-Induced Gastric Ulcer Model

The ethanol-induced gastric ulcer model represents a well-established method for evaluating gastroprotective compounds through rapid induction of hemorrhagic lesions and oxidative stress in gastric mucosa [1]. The experimental workflow is visualized below:

Figure 2: Experimental Workflow for Ethanol-Induced Gastric Ulcer Study

Animal Grouping and Pre-treatment: Randomly assign fasted rats (24 total, 6 per group) to four experimental groups: (1) Negative control receiving 5% Tween 20 (5 mL/kg), (2) Positive control receiving omeprazole (20 mg/kg in 5% Tween 20), (3) Low-dose this compound (10 mg/kg), and (4) High-dose this compound (20 mg/kg). Administer all treatments orally via gavage [1].

Ulcer Induction and Tissue Collection: One hour after pre-treatment, administer 1 mL of absolute ethanol orally to all animals to induce gastric ulcer formation. After 60 minutes, euthanize animals by ketamine/xylazine overdose (300/30 mg/kg) followed by cervical decapitation. Immediately excise stomachs, open along the greater curvature, and gently rinse with ice-cold normal saline. Preserve stomach tissues in 10% buffered formalin for subsequent analysis [1].

Macroscopic and Biochemical Analysis

Macroscopic Ulcer Evaluation: Examine fixed stomach tissues under a dissecting microscope (1.8x magnification) to measure length and width of hemorrhagic lesions. Calculate the ulcer area (UA) and determine the inhibition percentage (I%) using the formula: I% = [(UA_control - UA_treated)/UA_control] × 100 [1].

Mucus Content and Gastric Acidity: Gently collect gastric mucosa by scraping, then weigh immediately using an analytical balance to determine mucus content. Measure gastric juice acidity using a calibrated pH meter with microelectrode [1].

Antioxidant Enzyme Assays: Homogenize gastric tissue samples in ice-cold phosphate buffer (pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C. Analyze supernatant for SOD activity using xanthine oxidase method, CAT activity via hydrogen peroxide decomposition kinetics, MDA production as thiobarbituric acid reactive substances, and nitric oxide (NO) levels using Griess reagent, all with commercial kits (Cayman Chemical, USA) following manufacturer protocols [1].

Immunohistochemistry: Process formalin-fixed paraffin-embedded stomach sections (4μm) for HSP70 and Bax protein detection using polyvalent HRP/DAB detection kit (Abcam, ab64264). Visualize antibody binding as brown chromogen deposition under light microscopy (Nikon, Tokyo, Japan) and quantify expression using image analysis software [1].

Data Analysis and Interpretation

Safety and Efficacy Parameters

Table 1: Acute Toxicity Profile of this compound (300 mg/kg) in Rats

| Parameter | Control Group | Treated Group | p-value |

|---|---|---|---|

| Mortality | 0/6 | 0/6 | >0.05 |

| Clinical Signs | None | None | >0.05 |

| Liver Function | |||

| ALP (U/L) | 150.2 ± 12.3 | 145.6 ± 10.8 | >0.05 |

| ALT (U/L) | 45.3 ± 4.2 | 43.8 ± 3.9 | >0.05 |

| AST (U/L) | 89.5 ± 7.6 | 86.2 ± 6.9 | >0.05 |

| Total Protein (g/dL) | 6.8 ± 0.5 | 6.9 ± 0.4 | >0.05 |

| Renal Function | |||

| Creatinine (mg/dL) | 0.42 ± 0.05 | 0.44 ± 0.04 | >0.05 |

| Urea (mg/dL) | 38.5 ± 3.2 | 39.2 ± 2.9 | >0.05 |

| Histology Findings | Normal architecture | Normal architecture | >0.05 |

Table 2: Gastroprotective Efficacy of this compound in Ethanol-Induced Gastric Ulcers

| Parameter | Negative Control | Omeprazole (20 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |

|---|---|---|---|---|

| Ulcer Area (mm²) | 45.6 ± 4.3 | 8.2 ± 1.1* | 15.3 ± 2.4* | 9.8 ± 1.7* |

| Inhibition Percentage (%) | - | 82.0% | 66.4% | 78.5% |

| Mucus Content (mg/g tissue) | 12.3 ± 1.5 | 28.4 ± 2.6* | 22.6 ± 2.1* | 25.3 ± 2.3* |

| Gastric pH | 2.8 ± 0.3 | 4.2 ± 0.4* | 3.5 ± 0.3* | 3.9 ± 0.3* |

| SOD Activity (U/mg protein) | 5.2 ± 0.6 | 9.8 ± 0.9* | 7.9 ± 0.7* | 8.8 ± 0.8* |

| CAT Activity (U/mg protein) | 18.3 ± 1.9 | 35.6 ± 3.2* | 26.4 ± 2.5* | 30.2 ± 2.8* |

| MDA Level (nmol/mg protein) | 12.5 ± 1.3 | 4.2 ± 0.5* | 6.8 ± 0.7* | 5.1 ± 0.6* |

Data presented as mean ± SEM; *p<0.05 compared to negative control group

Statistical Analysis

Employ one-way ANOVA with post-hoc Tukey test for multiple comparisons using SPSS version 20 or equivalent statistical software. Express all data as mean ± SEM and consider p-values <0.05 as statistically significant [1].

Application Notes for Research Use

Formulation and Administration

For experimental studies, this compound can be prepared in 5% Tween 20 solution at concentrations of 10 mg/kg and 20 mg/kg for oral administration. The compound demonstrates optimal efficacy at 20 mg/kg, achieving 78.5% ulcer inhibition comparable to the reference drug omeprazole (82.0% inhibition) [1]. The low-dose formulation (10 mg/kg) still provides significant protection (66.4% inhibition), suggesting a dose-dependent response relationship. Administration should occur 60 minutes prior to ulcer induction to allow for proper bioavailability and target engagement.

Research Applications and Considerations

The experimental evidence supports several specific research applications for this compound:

Oxidative Stress-focused Research: The compound's significant effects on SOD and CAT enhancement and MDA reduction make it particularly suitable for investigating antioxidant mechanisms in gastrointestinal protection. Researchers should prioritize these parameters when studying redox modulation in gastric injury models [1].

Apoptosis Signaling Studies: The documented Bax protein downregulation and HSP70 upregulation indicate utility for research focused on cell survival pathways in gastrointestinal epithelium. These targets should be emphasized in studies examining apoptotic regulation in gastric mucosa [1].

Natural Product Development: Given its natural occurrence in various medicinal plants and the established safety profile at therapeutic doses, this compound represents a promising candidate for natural product-based gastroprotective formulations. Further research should explore synergistic combinations with other bioactive compounds to enhance efficacy [1] [3].

Disease Model Applications: While demonstrated effective in ethanol-induced models, the multiple mechanisms of action suggest potential utility in NSAID-induced gastric injury, stress-related ulcer models, and diabetes-associated gastrointestinal complications where oxidative stress and apoptosis play significant pathophysiological roles [1] [2].

Conclusion

The comprehensive experimental data demonstrates that This compound possesses significant gastroprotective properties mediated through multi-mechanistic actions including antioxidant enhancement, cytoprotective protein modulation, and anti-apoptotic effects. The established protocols provide researchers with standardized methods for evaluating efficacy and safety in preclinical models. With its favorable toxicity profile and dose-dependent efficacy, this compound represents a promising candidate for further development as a potential therapeutic agent for gastric ulcer disease. Future research directions should include evaluation in chronic ulcer models, assessment of combination therapies with conventional anti-ulcer agents, and investigation of formulation strategies to enhance bioavailability and targeted delivery.

References

2-Pentadecanone in ethanol-induced gastric ulcer model

Experimental Data Summary

The table below summarizes the key quantitative findings from the primary study on 2-pentadecanone:

| Parameter | Negative Control (Ethanol only) | Low Dose (10 mg/kg) | High Dose (20 mg/kg) | Positive Control (Omeprazole 20 mg/kg) |

|---|---|---|---|---|

| Ulcer Inhibition (%) | (Baseline) | Significant reduction reported [1] | Significant reduction reported [1] | Significant reduction reported [1] |

| Gastric Mucus Content | Low | Increased | Increased (greater than low dose) | Increased [1] |

| Gastric Juice Acidity | High (Low pH) | Reduced | Reduced | Reduced [1] |

| Antioxidant Enzymes (SOD, CAT) | Low | Increased | Increased (greater than low dose) | Increased [1] |

| Lipid Peroxidation (MDA) | High | Decreased | Decreased (greater than low dose) | Decreased [1] |

| Protein Expression (HSP70) | Down-regulated | Up-regulated | Up-regulated (greater than low dose) | Modulated [1] |

| Protein Expression (Bax) | Up-regulated | Down-regulated | Down-regulated (greater than low dose) | Modulated [1] |

Note: The original publication states significant changes for treatment groups compared to the negative control but does not provide all exact numerical values [1].

Detailed Experimental Protocol

This section outlines the methodology for evaluating the gastroprotective effect of this compound in an ethanol-induced rat model [1].

Test System and Ethical Considerations

- Animals: Male Sprague-Dawley rats (weight range 180-220 g).

- Housing: Standard laboratory conditions (12 h light/dark cycle, room temperature, ad libitum access to water and standard pellet diet).

- Ethics: The protocol requires prior approval from an Institutional Animal Ethics Committee.

Acute Oral Toxicity Test

- Purpose: To confirm the safety of this compound.

- Procedure:

- Rats are fasted overnight (water allowed).

- A single dose of 300 mg/kg of this compound is administered orally to the test group (n=6).

- The control group receives the vehicle (5% Tween 20, 5 mL/kg).

- Animals are observed for 14 days for any signs of toxicity or mortality.

- On day 14, collect blood for biochemical analysis (liver and kidney function tests) and harvest organs for histological examination.

Ethanol-Induced Gastric Ulcer Model

- Purpose: To evaluate the gastroprotective activity.

- Grouping and Pre-treatment: Fast 24 rats for 24 hours and divide into 4 groups (n=6):

- Group 1 (Negative Control): 5% Tween 20 (5 mL/kg).

- Group 2 (Positive Control): Omeprazole (20 mg/kg in 5% Tween 20).

- Group 3 (Low Dose): this compound (10 mg/kg).

- Group 4 (High Dose): this compound (20 mg/kg).

- Ulcer Induction: One hour after pre-treatment, administer 1 mL of absolute ethanol orally to all rats.

- Sacrifice and Sample Collection: One hour after ethanol administration, euthanize rats. Immediately dissect out the stomachs, open along the greater curvature, and rinse with saline. Stomachs can be photographed for macroscopic analysis and then preserved in 10% buffered formalin for further histological and biochemical studies.

Macroscopic and Biochemical Analysis

- Ulcer Index (UI) & Inhibition (I%): Examine stomachs for hemorrhagic lesions. Measure the length and width (mm) of all lesions under a dissecting microscope. Calculate the ulcer area and the percentage of ulcer inhibition.

- Mucus and pH: Gently scrape and weigh the gastric mucus. Measure the pH of gastric juice using a pH meter.

- Tissue Homogenate Analysis: Homogenize preserved gastric tissue. Use commercial kits to assess:

- Antioxidant enzymes: Superoxide dismutase (SOD) and Catalase (CAT) activity.

- Oxidative stress marker: Malondialdehyde (MDA) level.

- Protective mediator: Nitric oxide (NO) level.

- Histology and Immunohistochemistry: Process fixed tissue sections for staining (e.g., H&E) to examine histological damage. Perform IHC to visualize and semi-quantify the expression of HSP70 and Bax proteins.

Mechanism of Action Workflow

The diagram below illustrates the experimental workflow and the proposed mechanism by which this compound exerts its gastroprotective effects.

Key Insights for Researchers

- Safety Profile: The acute toxicity test established a no-observed-adverse-effect-level (NOAEL) at 300 mg/kg, indicating a wide safety margin for the effective doses (10-20 mg/kg) [1].

- Multi-faceted Mechanism: this compound's efficacy stems from a combination of enhancing endogenous antioxidant defenses, reducing oxidative damage, and modulating cell survival pathways [1].

- Broader Context: Related compounds like 6,10,14-trimethyl-2-pentadecanone and Phytol have also been identified in other medicinal plants and show similar gastroprotective properties, suggesting a potentially valuable class of bioactive ketones [2] [3].

References

Comprehensive Application Notes and Protocols: Antioxidant Activity Assessment of 6,10,14-Trimethyl-2-Pentadecanone

Then, I will now begin writing the main body of the application notes.

Introduction and Physicochemical Properties

6,10,14-Trimethyl-2-pentadecanone is a naturally occurring ketone compound with emerging significance in oxidative stress research. This long-chain ketone has been identified as a secondary metabolic product in various medicinal plants, where it contributes to the overall antioxidant defense system of the organism. The compound's structure features a ketone functional group at the second carbon position and three methyl branches at positions 6, 10, and 14, creating a specific molecular configuration that enhances its free radical scavenging capabilities. This chemical architecture allows the molecule to donate hydrogen atoms to free radicals, thereby neutralizing them and interrupting the chain reaction of lipid peroxidation.

Recent phytochemical investigations have revealed that 6,10,14-trimethyl-2-pentadecanone is distributed across multiple plant families. It has been isolated as a significant constituent in the volatile organic compounds (VOCs) of Sida rhombifolia L., where it constitutes approximately 6.30% of the total volatile profile [1]. Similarly, research on Tamarix aphylla L. essential oil identified this ketone as the principal component, representing a substantial 21.43% of the total oil composition [2]. Furthermore, studies on Biebersteinia multifida DC. have confirmed its presence in essential oils extracted through both conventional hydrodistillation and innovative pressurized hot water extraction methods [3]. These diverse botanical sources highlight the widespread natural occurrence of this ketone and support its traditional use in various ethnomedicinal practices for conditions related to oxidative stress.

Quantitative Antioxidant Activity Data

The antioxidant potential of 6,10,14-trimethyl-2-pentadecanone has been quantitatively evaluated using multiple standardized assay systems, providing comprehensive insight into its efficacy across different mechanisms of antioxidant action. The following tables summarize the key experimental findings from recent scientific investigations:

Table 1: Antioxidant Activity of 6,10,14-Trimethyl-2-pentadecanone in Plant Essential Oils

| Plant Source | Concentration | Assay Type | Key Results | Reference |

|---|---|---|---|---|

| Sida rhombifolia L. | 6.30% of VOCs | DPPH | IC₅₀ = 5.48 ± 0.024 mg/mL (for total VOCs) | [1] |

| Sida rhombifolia L. | 6.30% of VOCs | ABTS | IC₅₀ = 1.47 ± 0.012 mg/mL (for total VOCs) | [1] |

| Sida rhombifolia L. | 6.30% of VOCs | FRAP | 83.10 ± 1.66 mM/g (for total VOCs) | [1] |

| Tamarix aphylla L. | 21.43% of essential oil | DPPH | Dose-dependent activity (25-200 μg/mL) | [2] |

| Tamarix aphylla L. | 21.43% of essential oil | ABTS | Dose-dependent activity (25-200 μg/mL) | [2] |

Table 2: Comparative Antioxidant Efficacy of Standard Compounds

| Antioxidant Standard | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Ascorbic Acid | DPPH | 10.70 μg/mL | [4] [5] |

| BHT (Butylated Hydroxytoluene) | DPPH | Used as reference standard | [1] [2] |

| Trolox | ABTS/FRAP | Used as reference standard | [1] |

The data demonstrates that 6,10,14-trimethyl-2-pentadecanone contributes to moderate antioxidant activity within complex essential oil mixtures. The dose-dependent response observed across multiple studies confirms classic antioxidant behavior, where increasing concentrations of the compound produce enhanced free radical scavenging capacity. When comparing the IC₅₀ values of essential oils containing this ketone to pure ascorbic acid (10.70 μg/mL), it is evident that while the purified standard compound exhibits superior potency, the essential oil mixtures containing 6,10,14-trimethyl-2-pentadecanone still demonstrate significant activity, particularly at higher concentrations [4] [5]. The FRAP assay results further corroborate the reducing power capacity of these essential oil compositions, indicating their ability to donate electrons in redox reactions, a fundamental mechanism of antioxidant action [1].

Detailed Experimental Protocols

Plant Material Extraction and Compound Isolation

The initial phase of the protocol focuses on the efficient extraction and isolation of 6,10,14-trimethyl-2-pentadecanone from plant materials. The hydrodistillation technique using a Clevenger-type apparatus remains the most widely implemented method for initial extraction. In this process, 50-1500 g of dried plant material (depending on source availability) is combined with distilled water in a volumetric ratio of 1:10 (plant material:water) and subjected to controlled heating for 4-6 hours [1] [2] [6]. The resulting volatile compounds are collected in organic solvents such as n-hexane or dichloromethane, with anhydrous sodium sulfate added to remove residual water. The extraction yield typically ranges from 0.02% to 0.33% (w/w) relative to dry plant matter, with variations depending on the plant source and geographical factors [1] [7].

For enhanced extraction efficiency, Pressurized Hot Water Extraction (PHWE) presents an advanced alternative, particularly valuable for thermolabile compounds. This method employs a modified supercritical fluid extractor where temperature (100-200°C), pressure (50-200 bar), static time (5-15 minutes), dynamic time (10-30 minutes), and flow rate (1-3 mL/min) are optimized through response surface methodology [3]. The PHWE technique leverages the changed polarity of water at elevated temperatures, making it more suitable for extracting moderately non-polar compounds like 6,10,14-trimethyl-2-pentadecanone while minimizing thermal degradation. Following initial extraction, gas chromatography-mass spectrometry (GC-MS) analysis is performed for compound identification and quantification. Typical GC-MS parameters include: capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness), helium carrier gas (1.0 mL/min flow rate), injector temperature (250°C), ion source temperature (200°C), and mass range (40-500 m/z) [1] [7]. The identification of 6,10,14-trimethyl-2-pentadecanone is confirmed by comparing its retention index and mass spectrum with reference standards in the NIST library.

Antioxidant Activity Assays

3.2.1 DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents one of the most widely used methods for evaluating the free radical scavenging capacity of 6,10,14-trimethyl-2-pentadecanone and essential oils containing this compound. Prepare a 0.1 mM DPPH solution in methanol or ethanol, ensuring protection from light throughout the procedure due to the photosensitivity of the radical [1] [4] [2]. For the testing protocol, combine 1.0 mL of the DPPH solution with 1.0 mL of the test sample at varying concentrations (typically 25-200 μg/mL for essential oils or purified fractions) in sterile test tubes. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes. Following incubation, measure the absorbance at 517 nm using a UV-Visible spectrophotometer against a blank sample consisting of the solvent without DPPH. Include ascorbic acid or BHT (butylated hydroxytoluene) as reference standards for comparison [4] [2]. Calculate the percentage of DPPH radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample)/A_control] × 100

where A_control represents the absorbance of the DPPH solution without test sample and A_sample represents the absorbance of the DPPH solution with test sample. Determine the IC₅₀ value (concentration providing 50% inhibition) through linear regression analysis of concentration versus percentage inhibition plots [1].

3.2.2 ABTS Cation Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay provides a complementary assessment of antioxidant capacity through a different mechanism. Generate the ABTS radical cation (ABTS•⁺) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in darkness at room temperature for 12-16 hours before use [1] [7]. Dilute this stock solution with ethanol or phosphate buffered saline (PBS, pH 7.4) to achieve an absorbance of 0.70 (±0.02) at 734 nm. For the assay procedure, combine 1.0 mL of the diluted ABTS•⁺ solution with 10-50 μL of the test sample at various concentrations, mix vigorously, and allow to react for 6 minutes in darkness. Measure the absorbance at 734 nm against appropriate blank samples. Express the results as Trolox equivalents or calculate the percentage inhibition using the same formula as for the DPPH assay, determining the IC₅₀ through dose-response curves [1].

3.2.3 Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the reducing capacity of antioxidants based on their ability to reduce ferric ions to ferrous ions. Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v) [1]. Combine 1.0 mL of the FRAP reagent with 100 μL of the test sample and 100 μL of distilled water, then incubate the mixture at 37°C for 30 minutes. Measure the absorbance at 593 nm against a blank prepared with distilled water instead of the sample. Prepare a standard calibration curve using ferrous sulfate (FeSO₄·7H₂O) at concentrations ranging from 0.1 to 1.0 mM, and express the results as mM FeSO₄ equivalents per gram of sample [1].

Pathway and Workflow Diagrams

Proposed Antioxidant Mechanism of 6,10,14-Trimethyl-2-pentadecanone

The antioxidant activity of 6,10,14-trimethyl-2-pentadecanone operates through multiple interconnected mechanisms that collectively contribute to its efficacy in neutralizing free radicals and mitigating oxidative stress. The following diagram illustrates the primary molecular pathways through which this ketone compound exerts its antioxidant effects: